molecular formula C13H19NO2 B290433 4-ethyl-N-(3-methoxypropyl)benzamide

4-ethyl-N-(3-methoxypropyl)benzamide

Cat. No. B290433
M. Wt: 221.29 g/mol
InChI Key: FNANRDPFFFFYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(3-methoxypropyl)benzamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has shown promise in preclinical and clinical studies as a potential new therapy for chronic pain.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-methoxypropyl)benzamide involves selective inhibition of the AT2R, which is expressed in high levels in sensory neurons in the peripheral nervous system. AT2R activation has been shown to play a role in the development of chronic pain, and inhibition of this receptor with 4-ethyl-N-(3-methoxypropyl)benzamide has been shown to reduce pain behavior in preclinical models.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 4-ethyl-N-(3-methoxypropyl)benzamide has been shown to have other biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, as well as to promote nerve regeneration and repair.

Advantages and Limitations for Lab Experiments

One advantage of 4-ethyl-N-(3-methoxypropyl)benzamide is its selectivity for the AT2R, which reduces the potential for off-target effects. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

Future research on 4-ethyl-N-(3-methoxypropyl)benzamide could focus on several areas, including optimizing its pharmacokinetic properties to improve its efficacy and reducing its potential for side effects. Additionally, further studies could investigate its potential for use in combination with other analgesic drugs or in the treatment of other pain conditions beyond chronic pain.

Synthesis Methods

The synthesis of 4-ethyl-N-(3-methoxypropyl)benzamide involves several steps, including the reaction of 4-bromoacetophenone with 3-methoxypropylmagnesium bromide to form the corresponding ketone, which is then reduced with sodium borohydride to give the alcohol. This alcohol is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then treated with ammonia to give the final product, 4-ethyl-N-(3-methoxypropyl)benzamide.

Scientific Research Applications

4-ethyl-N-(3-methoxypropyl)benzamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. It has been shown to have potent analgesic effects in these models, with a mechanism of action that involves inhibition of AT2R signaling in the peripheral nervous system.

properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-ethyl-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C13H19NO2/c1-3-11-5-7-12(8-6-11)13(15)14-9-4-10-16-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)

InChI Key

FNANRDPFFFFYQQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCCCOC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.